An In-Depth Technical Guide to (R)-((4-nitrophenoxy)methyl)oxirane: A Chiral Building Block for Advanced Synthesis
An In-Depth Technical Guide to (R)-((4-nitrophenoxy)methyl)oxirane: A Chiral Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique trifunctional nature—comprising a reactive epoxide ring, a chiral center, and an electron-deficient aromatic system—renders it an essential precursor for the enantioselective synthesis of a wide array of complex molecules, most notably β-adrenergic blocking agents (β-blockers) and other pharmacologically active compounds. The presence of the nitro group on the phenyl ring enhances the leaving group ability of the phenoxy moiety and provides a handle for further functionalization, making it a strategic choice in multi-step synthetic routes.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (R)-((4-nitrophenoxy)methyl)oxirane, with a focus on its practical utility for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
(R)-((4-nitrophenoxy)methyl)oxirane is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | |
| Synonyms | (R)-Glycidyl 4-nitrophenyl ether, (R)-(-)-Glycidyl p-nitrophenyl ether | |
| CAS Number | 100359-54-8 | |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | |
| Appearance | Yellowish solid | |
| Melting Point | 67.3 °C (for racemic mixture) | |
| Boiling Point | 150-156 °C at 3 Torr (for racemic mixture) | |
| Density | 1.34 g/cm³ (for racemic mixture) |
Spectroscopic Characterization
Accurate characterization of (R)-((4-nitrophenoxy)methyl)oxirane is crucial for its use in synthesis. The following are expected spectroscopic data based on the analysis of its racemic form and similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, oxirane, and methylene protons. The aromatic protons of the 4-nitrophenyl group will appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the oxirane ring will exhibit complex splitting patterns in the range of δ 2.5-3.5 ppm, while the methylene protons adjacent to the ether oxygen will appear as a multiplet around δ 4.0-4.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbons of the oxirane ring are expected to resonate in the range of δ 40-55 ppm, and the methylene carbon of the ether linkage around δ 70 ppm.
IR (Infrared) Spectroscopy: The IR spectrum of the racemic compound, 2-((4-Nitrophenoxy)methyl)oxirane, is available on PubChem and shows characteristic absorption bands.[1] Key peaks include:
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~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
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~2850-3000 cm⁻¹: C-H stretching of the aliphatic methylene and oxirane groups.
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~1590 and 1490 cm⁻¹: C=C stretching of the aromatic ring.
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~1520 and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
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~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.
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~915 and 840 cm⁻¹: Characteristic bands for the epoxide ring.
Mass Spectrometry (MS): The mass spectrum of the racemic compound is also available on PubChem.[1] The molecular ion peak [M]⁺ is expected at m/z 195.05.
Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
The most common and efficient method for the synthesis of (R)-((4-nitrophenoxy)methyl)oxirane involves the Williamson ether synthesis, reacting 4-nitrophenol with an enantiomerically pure (R)-epihalohydrin, typically (R)-epichlorohydrin, in the presence of a base. The chirality of the starting epihalohydrin is transferred to the final product.
Figure 1: General synthetic scheme for (R)-((4-nitrophenoxy)methyl)oxirane.
Experimental Protocol: Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
This protocol is adapted from established procedures for the synthesis of similar glycidyl ethers.[2][3]
Materials:
-
4-Nitrophenol
-
(R)-Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 1 hour.
-
Add (R)-epichlorohydrin (1.2 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure (R)-((4-nitrophenoxy)methyl)oxirane as a yellowish solid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without promoting significant side reactions like epoxide ring-opening.
-
Solvent: Acetone is a good solvent for both reactants and is relatively easy to remove after the reaction.
-
Stoichiometry: A slight excess of (R)-epichlorohydrin is used to ensure complete consumption of the 4-nitrophenol.
-
Purification: Recrystallization is an effective method for obtaining a highly pure crystalline product.
Reactivity and Mechanistic Insights
The cornerstone of the synthetic utility of (R)-((4-nitrophenoxy)methyl)oxirane lies in the nucleophilic ring-opening of the epoxide . This reaction is highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism.[4][5]
Figure 2: Mechanism of nucleophilic ring-opening of the epoxide.
Key Mechanistic Features:
-
Regioselectivity: Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal methylene carbon).[4][5] This is a classic example of sterically controlled Sₙ2 attack.
-
Stereospecificity: The Sₙ2 attack occurs from the backside, leading to an inversion of configuration at the stereocenter that is attacked. This predictable stereochemical outcome is fundamental to its application in asymmetric synthesis.
-
Influence of the 4-Nitrophenyl Group: The electron-withdrawing nitro group makes the phenoxy group a better leaving group in certain reactions and can also influence the reactivity of the epoxide through inductive effects.
Applications in Drug Development and Chiral Synthesis
(R)-((4-nitrophenoxy)methyl)oxirane is a key intermediate in the synthesis of numerous chiral molecules, particularly pharmaceuticals.
Synthesis of (S)-β-Blockers
One of the most prominent applications is in the enantioselective synthesis of (S)-β-blockers, such as (S)-propranolol.[6] The biological activity of many β-blockers resides primarily in the (S)-enantiomer.
Figure 3: Synthesis of (S)-Propranolol.
In this synthesis, the isopropylamine acts as the nucleophile, attacking the terminal carbon of the epoxide ring of (R)-((4-nitrophenoxy)methyl)oxirane. This results in the formation of the desired (S)-enantiomer of propranolol with high enantiomeric excess.
Synthesis of Other Chiral Molecules
The versatility of (R)-((4-nitrophenoxy)methyl)oxirane extends beyond β-blockers. It can be used to introduce a chiral C₃ unit into a variety of molecular scaffolds. The resulting β-amino alcohols are valuable intermediates for the synthesis of:
-
Chiral ligands for asymmetric catalysis.
-
Natural products and their analogues.
-
Other classes of pharmaceutical agents.
The regioselectivity of the ring-opening can be influenced by the choice of nucleophile and reaction conditions, including the use of Lewis acid catalysts which can alter the site of nucleophilic attack.[4][7]
Safety and Handling
(R)-((4-nitrophenoxy)methyl)oxirane should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
Epoxides are a class of compounds that are often considered to be potential alkylating agents.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for the (R)-enantiomer, the SDS for similar compounds or the racemic mixture should be consulted as a precautionary measure.
Conclusion
(R)-((4-nitrophenoxy)methyl)oxirane is a powerful and versatile chiral building block with significant applications in asymmetric synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and predictable reactivity make it an invaluable tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
-
Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 434-439. [Link]
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Reddy, M. S., Narender, P., & Nageswar, Y. V. D. (2010). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 46(42), 8049-8051. [Link]
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Xu, M., Dong, L. H., Yin, M. J., Wang, F., & Xu, J. H. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5738. [Link]
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PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]
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Norris, J. (2018, March 3). Regioselectivity of epoxide ring-opening [Video]. YouTube. [Link]
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MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]
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Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloro-1-alkanols. Organic Syntheses, 66, 160. [Link]
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PubChem. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
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Itsuno, S. (2017). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Catalysts, 7(12), 376. [Link]
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S, V., & P, K. (2015). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 20(8), 14868–14881. [Link]
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Li, C. L., Shen, K. H., & Liu, R. S. (2007). Synthesis of glycidyl propargyl ether. Tetrahedron Letters, 48(49), 8679-8682. [Link]
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A, A. A., & B, C. D. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. World Journal of Advanced Research and Reviews, 22(2), 1143-1157. [Link]
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